
Minfiensine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Minfiensine, also known as this compound, is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
The synthesis of minfiensine has been explored extensively, with numerous methods developed to achieve its complex tetracyclic structure. Notable approaches include:
- Total Synthesis Techniques : The total synthesis of this compound has been accomplished using various strategies. One prominent method involves a nine-step enantioselective process that utilizes organocatalytic Diels–Alder/amine cyclization to construct the core structure efficiently . Another method reported a concise total synthesis using traditional methods starting from commercially available materials, highlighting the Fischer indole synthesis and Heck alkylation techniques .
- Palladium-Catalyzed Reactions : The use of palladium-catalyzed reactions has been pivotal in constructing carbon–carbon bonds necessary for this compound's synthesis. These reactions include asymmetric Heck coupling and intramolecular cyclizations that facilitate the formation of the compound's intricate framework .
This compound exhibits promising biological properties, particularly in anticancer research. Studies have indicated that it possesses significant anticancer activity, making it a candidate for further pharmacological exploration. The structural features of this compound are similar to other bioactive alkaloids found in traditional medicine, which enhances its potential therapeutic applications .
Case Studies
- Anticancer Properties : Research has demonstrated that this compound and its derivatives can inhibit cancer cell proliferation. A study highlighted its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
- Traditional Medicine : Similar alkaloids from the Strychnos genus have been used in traditional medicine for their analgesic and anti-inflammatory properties. The exploration of this compound within this context may lead to new therapeutic agents derived from natural products .
- Synthetic Methodologies : The innovative synthetic routes developed for this compound have implications beyond this compound, providing methodologies applicable to other complex natural products. The advancements in enantioselective catalysis and cascade reactions represent significant contributions to organic synthesis .
Comparative Data Table
Synthesis Method | Steps Required | Yield (%) | Key Features |
---|---|---|---|
Enantioselective Organocatalysis | 9 | 21 | Utilizes Diels–Alder/amine cyclization |
Palladium-Catalyzed Reactions | 15 | 6.5 | Employs asymmetric Heck cyclization |
Concise Total Synthesis | Various | Variable | Incorporates Fischer indole synthesis |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Minfiensine in laboratory settings?
- Answer : this compound synthesis typically involves multi-step organic reactions, with detailed protocols for reaction conditions (solvents, catalysts, temperature) and purification methods (e.g., column chromatography, recrystallization). Characterization requires spectroscopic techniques (NMR, IR, MS) and chromatographic analysis (HPLC) to confirm structure and purity. Experimental procedures must document yield percentages, solvent ratios, and purity thresholds (e.g., ≥95% by HPLC) to ensure reproducibility . For novel derivatives, elemental analysis and X-ray crystallography are recommended to validate molecular identity .
Q. How should researchers design experiments to assess this compound’s pharmacokinetic properties in preclinical models?
- Answer : Pharmacokinetic studies should include in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) and in vivo models (rodents) to measure absorption, distribution, metabolism, and excretion (ADME). Dose-response curves and time-dependent sampling (e.g., blood, tissues) are critical. Use validated analytical methods (LC-MS/MS) to quantify this compound and metabolites. Ensure adherence to ethical guidelines for animal studies, including sample size justification and statistical power analysis .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Answer : High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (LC-MS) is standard for quantifying this compound in plasma, serum, or tissue homogenates. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. Validate methods for sensitivity (LOQ ≤ 1 ng/mL), linearity (R² ≥ 0.99), and inter-day precision (CV ≤ 15%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?
- Answer : Contradictions may arise from variability in experimental models (e.g., cell lines vs. primary cells), dosing regimens, or assay conditions. Apply systematic reviews or meta-analyses to identify confounding factors. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses and design replication studies with standardized protocols (e.g., uniform cell culture conditions, blinded data analysis) . For example, discrepancies in receptor-binding affinity could be addressed via comparative studies under controlled assay parameters .
Q. What strategies optimize the design of in vivo studies to evaluate this compound’s neuropharmacological effects?
- Answer : Prioritize translational endpoints: (1) Select disease-relevant animal models (e.g., depression/anxiety paradigms like forced swim test or elevated plus maze). (2) Include positive and negative controls to validate assay sensitivity. (3) Use behavioral, biochemical (e.g., neurotransmitter levels), and histological (e.g., neuronal plasticity markers) outcome measures. Address interspecies metabolic differences by correlating plasma exposure with brain penetration ratios .
Q. How should researchers approach mechanistic studies to elucidate this compound’s molecular targets?
- Answer : Combine in silico approaches (molecular docking, QSAR) with in vitro target deconvolution (e.g., affinity chromatography, siRNA knockdown). Use PICO framework (Population, Intervention, Comparison, Outcome) to define study scope. For instance:
- Population : Neuronal cell lines (e.g., SH-SY5Y).
- Intervention : this compound treatment ± receptor antagonists.
- Comparison : Baseline activity vs. post-treatment.
- Outcome : Changes in cAMP/PKA signaling or serotonin reuptake inhibition .
Q. What are best practices for managing and sharing this compound research data to ensure reproducibility?
- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Document experimental parameters (e.g., batch numbers, solvent purity).
- Data Repositories : Use platforms like Zenodo or Figshare for raw spectra, chromatograms, and datasets.
- Supplementary Information : Include detailed synthesis protocols and statistical code (R/Python) in appendices or linked repositories .
Q. Methodological Considerations for Data Analysis
Q. How to statistically analyze dose-response relationships in this compound efficacy studies?
- Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes (Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .
Q. What frameworks guide the integration of conflicting data into a cohesive research narrative?
- Answer : Apply dialectical analysis (identify thesis-antithesis-synthesis) or contradiction mapping to contextualize discrepancies. For example, if Study A reports this compound as a serotonin reuptake inhibitor and Study B finds no effect, evaluate methodological differences (e.g., assay sensitivity, compound purity) and propose a consensus model (e.g., tissue-specific activity) .
Q. Tables for Reference
Table 1 : Key Analytical Parameters for this compound Characterization
Parameter | Method | Acceptable Range | Citation |
---|---|---|---|
Purity | HPLC-UV | ≥95% | |
Molecular Weight | HRMS | ±0.001 Da | |
Solubility (PBS) | Nephelometry | ≥50 µg/mL |
Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies
Pitfall | Mitigation Strategy | Citation |
---|---|---|
Variable metabolic stability | Use species-specific liver microsomes | |
Low brain penetration | Modify formulation (e.g., nanoemulsions) | |
Batch-to-batch variability | Implement QC protocols (e.g., NMR lot testing) |
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[(1R,12E)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-13-11-21-8-7-18-9-14(12-22)15(13)10-19(18,21)20-17-6-4-3-5-16(17)18/h2-6,9,15,20,22H,7-8,10-12H2,1H3/b13-2-/t15?,18-,19?/m1/s1 |
InChI Key |
HICMXDKNSCMBDU-DWTWEHMQSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]34C2(CC1C(=C3)CO)NC5=CC=CC=C45 |
Canonical SMILES |
CC=C1CN2CCC34C2(CC1C(=C3)CO)NC5=CC=CC=C45 |
Synonyms |
minfiensine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.